molecular formula C14H26N2O4S B2480638 Tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate CAS No. 2034613-88-0

Tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate

Cat. No. B2480638
CAS RN: 2034613-88-0
M. Wt: 318.43
InChI Key: PUHBOQQGBZOLLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through multistep reactions starting from basic chemical intermediates. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, indicating the use of piperidine derivatives as starting materials in complex synthesis routes. The total yield of such synthesis can vary, demonstrating the complexity and efficiency of the synthesis process (Kong et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, provides detailed insights into the compound's configuration. For instance, studies on similar tert-butyl piperidine-carboxylate compounds have elucidated their crystalline structure, revealing how molecules are linked through weak intermolecular interactions, which is crucial for understanding the compound's chemical behavior (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The compound's chemical properties, such as its reactivity in condensation reactions and its behavior as an intermediate in the synthesis of biologically active compounds, underscore its significance. The functionality of the tert-butyl group, alongside the piperidine and carbamate structures, contributes to its versatile reactivity, making it an essential intermediate in pharmaceutical synthesis (Jona et al., 2009).

Physical Properties Analysis

Physical properties, such as solubility, crystalline structure, and melting point, are vital for handling and application in chemical synthesis. For related compounds, crystal structure analysis has revealed specific orientations and configurations, impacting their physical stability and reactivity (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties of tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate, including its reactivity towards various chemical reagents, are critical for its applications. Studies on related compounds have explored their reactions, such as cyclopropanation, which are instrumental in developing novel chemical entities with potential biological activity (Li et al., 2012).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Enantiopure Derivatives : Research demonstrates the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting the compound's utility in generating stereoselective compounds useful in medicinal chemistry (J. Marin et al., 2004).
  • Intermediary in Biologically Active Compounds : The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an important intermediate for compounds like crizotinib is highlighted, showcasing its role in drug development (D. Kong et al., 2016).

Structural Analysis

  • Crystal Structure Analysis : Studies on tert-butyl derivatives reveal insights into their crystal structures, offering a foundation for understanding the molecular packing and hydrogen bonding in these compounds, which is crucial for the design of new materials and drugs (C. Didierjean et al., 2004).

Chemical Transformations

  • Chemoselective Transformations : Research into silyl carbamates, including tert-butyldimethylsilyl carbamates, reveals chemoselective transformations that enable the conversion of amino protecting groups, suggesting potential pathways for the synthesis or modification of compounds like tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate (M. Sakaitani & Y. Ohfune, 1990).

Applications in Drug Synthesis

  • Drug Development Applications : The synthesis and structural characterization of tert-butyl derivatives underscore their importance as intermediates in drug development, offering pathways to novel therapeutics (C. Xue et al., 2002).

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBOA. For example, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other substances that can interact with it. Moreover, genetic factors, such as polymorphisms in the EAAT3 gene, could influence the compound’s efficacy by affecting the expression or function of its target .

properties

IUPAC Name

tert-butyl N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)15-11-4-7-16(8-5-11)12-6-9-21(18,19)10-12/h11-12H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHBOQQGBZOLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate

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